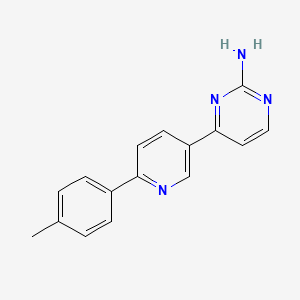

4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine

Übersicht

Beschreibung

4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the p-tolyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Compounds structurally related to "4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine" have been studied for their potential in medicinal chemistry, especially as ligands for histamine H4 receptors. These studies focus on optimizing the potency of such compounds, leading to the development of molecules with significant in vitro potency and in vivo activity as anti-inflammatory and antinociceptive agents, suggesting potential applications in pain management (Altenbach et al., 2008).

Chemical Synthesis

Research on the synthesis of Nilotinib, a highly selective tyrosine kinase inhibitor, involves intermediates structurally similar to "this compound". These studies showcase the compound's role in the synthesis pathway of pharmaceuticals, demonstrating its importance in the development of cancer treatments (Yu Yankun et al., 2011).

Material Science

In material science, compounds like "this compound" are investigated for their selective coordination to metals, such as zinc, to create coordination polymers with potential applications in molecular engineering and material design (Klein et al., 2014).

Nonlinear Optical Materials

The pyrimidine ring's structural attributes are explored for their applications in nonlinear optics (NLO) fields. Studies on thiopyrimidine derivatives indicate that phenyl pyrimidine derivatives exhibit considerable NLO properties, making them candidates for optoelectronic applications (Hussain et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is the serotonin (5-HT) receptor sites . The compound’s hydrophobic character, particularly in the 4-position of the pyrimidine ring, is expected to enhance its binding affinity with these receptor sites .

Mode of Action

The compound interacts with the serotonin (5-HT) receptor sites through a process of nucleophilic aromatic substitution . This interaction neutralizes the positive charge on the ligand bound to the receptor, specifically the anionic side chain of the receptor site (Asp155) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 6-p-tolylpyridin-3-amine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but

Eigenschaften

IUPAC Name |

4-[6-(4-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-11-2-4-12(5-3-11)14-7-6-13(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGCKJGSXAZFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.